molecular formula C9H10F3N3O3 B11481091 5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine

5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine

Cat. No.: B11481091
M. Wt: 265.19 g/mol
InChI Key: ZPEHSTOHARCEEY-UHFFFAOYSA-N
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Description

5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine: is a chemical compound with the molecular formula C9H10F3N3O3 It is characterized by the presence of a nitro group, a trifluoroethoxy group, and a pyridine ring

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine can undergo reduction reactions to form amines.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes .

Comparison with Similar Compounds

  • ®-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide
  • Acetamide, N-[6-[[2-(dimethylamino)ethyl]methylamino]-5-nitro-2-(2,2,2-trifluoroethoxy)-3-pyridinyl]-

Uniqueness: 5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine is unique due to the combination of its nitro and trifluoroethoxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H10F3N3O3

Molecular Weight

265.19 g/mol

IUPAC Name

5-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridin-2-amine

InChI

InChI=1S/C9H10F3N3O3/c10-9(11,12)6-18-4-3-13-8-2-1-7(5-14-8)15(16)17/h1-2,5H,3-4,6H2,(H,13,14)

InChI Key

ZPEHSTOHARCEEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCCOCC(F)(F)F

Origin of Product

United States

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